

Application Notes and Protocols for Protein Labeling with DBCO-PEG4-NHS Ester

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Compound of Interest		
Compound Name:	DBCO-PEG4-NHS ester	
Cat. No.:	B606967	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-NHS ester is a heterobifunctional crosslinker used for the modification of proteins and other biomolecules.[1][2] It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[3][4] This reagent is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[3]

The NHS ester reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The DBCO group then allows for a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This two-step approach enables the precise and efficient labeling of proteins for a variety of downstream applications. The PEG4 spacer enhances solubility and reduces steric hindrance, which is particularly beneficial for complex biomolecules.

Physicochemical Properties and Storage

Proper handling and storage of **DBCO-PEG4-NHS** ester are crucial for maintaining its reactivity. The NHS ester moiety is sensitive to moisture and can readily hydrolyze, rendering it non-reactive.



Property	Value	References
Molecular Weight	649.68 g/mol	
Appearance	Yellow to slightly orange oil	-
Solubility	DMSO, DMF, DCM, THF, Chloroform	
Storage	Store at -20°C, desiccated.	-
Purity	>95% (HPLC)	_

Handling Precautions:

- Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.
- Stock solutions can be stored for a few days at -20°C when not in use.

Experimental Protocols

Protocol 1: Protein Labeling with DBCO-PEG4-NHS Ester

This protocol outlines the general procedure for labeling a protein with **DBCO-PEG4-NHS** ester.

Materials:

- Protein of interest
- DBCO-PEG4-NHS ester
- Anhydrous DMSO or DMF
- Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, Borate buffer)



- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., spin desalting columns, dialysis cassettes)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
 - If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into the Reaction Buffer.
- **DBCO-PEG4-NHS Ester** Stock Solution Preparation:
 - Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction:
 - Add the calculated amount of the DBCO-PEG4-NHS ester stock solution to the protein solution. The optimal molar excess of the reagent depends on the protein concentration and the desired degree of labeling (see table below for recommendations).
 - Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
 - Incubate for 5 minutes at room temperature or 15 minutes on ice.
- Purification of the DBCO-Labeled Protein:
 - Remove unreacted DBCO-PEG4-NHS ester using a spin desalting column or by dialysis against the desired storage buffer (e.g., PBS).

Recommended Reaction Conditions:



Parameter	Recommended Value	Notes	References
Protein Concentration	1-10 mg/mL	Higher concentrations generally lead to higher labeling efficiency.	
Molar Excess of DBCO-PEG4-NHS Ester	10-20 fold (for >1 to 5 mg/mL protein) 20-50 fold (for 0.5 to ≤1 mg/mL protein)	The optimal ratio should be determined empirically for each protein.	
Reaction pH	7.2 - 8.5	A slightly basic pH favors the reaction with primary amines.	-
Reaction Temperature	Room Temperature or 4°C	Lower temperatures can be used to minimize protein degradation.	
Reaction Time	30-60 minutes at RT 2 hours at 4°C	Longer incubation times may not significantly increase the degree of labeling.	

Protocol 2: Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

Procedure:

- Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).
- Calculate the concentration of the protein using the following formula:



- Protein Concentration (M) = [A280 (A309 x Correction Factor)] / ε protein
- The correction factor for DBCO at 280 nm is approximately 0.90.
- \circ ϵ _protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the Degree of Labeling (DOL) using the following formula:
 - DOL = (A309 x Dilution Factor) / (ε DBCO x Protein Concentration (M))
 - The molar extinction coefficient of DBCO (ε DBCO) is approximately 12,000 M⁻¹cm⁻¹.

Protocol 3: Copper-Free Click Chemistry Reaction

This protocol describes the reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

- Purified DBCO-labeled protein
- Azide-containing molecule (e.g., fluorescent probe, drug molecule)
- Reaction Buffer: Azide-free buffer (e.g., PBS)

Procedure:

- Dissolve the azide-containing molecule in a compatible solvent.
- Add the azide-containing molecule to the solution of the DBCO-labeled protein. A molar excess of 1.5 to 10-fold of the azide molecule is recommended.
- Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
- The resulting conjugate can be purified, if necessary, using techniques like size-exclusion chromatography.

Application: Cell Surface Labeling Workflow







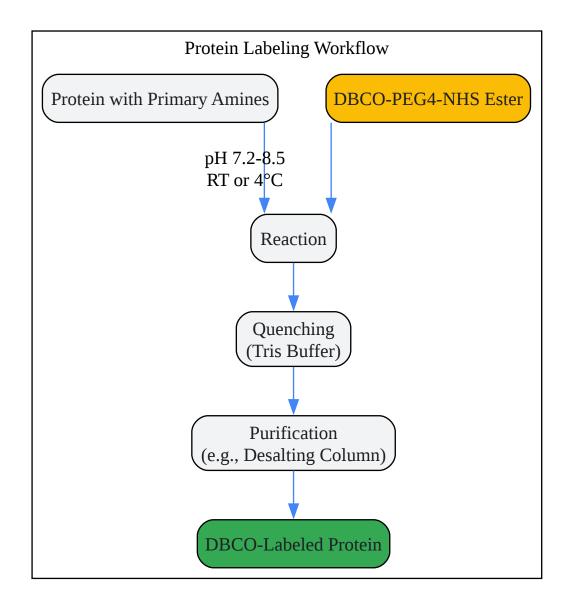
This workflow describes the labeling of cell surface proteins for applications such as fluorescent imaging.

Workflow Steps:

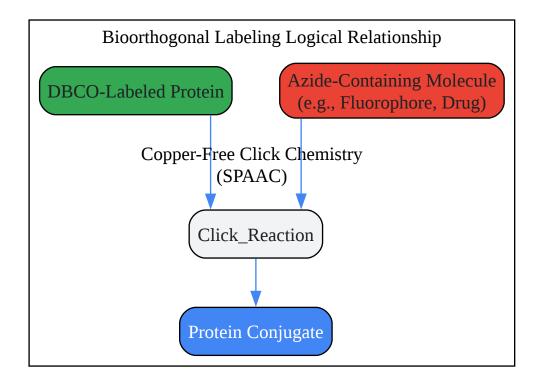
- Metabolic Labeling (Optional): Cells are cultured with an azide-modified sugar (e.g., Ac4ManNAz) to introduce azide groups onto cell surface glycoproteins.
- Protein Labeling: A targeting protein (e.g., an antibody) is labeled with DBCO-PEG4-NHS
 ester as described in Protocol 1.
- Cell Incubation: The DBCO-labeled protein is incubated with the cells, allowing it to bind to its target on the cell surface.
- Click Reaction: An azide-modified fluorescent probe is added to the cells, which then reacts with the DBCO group on the protein via copper-free click chemistry.
- Washing and Imaging: Unbound fluorescent probe is washed away, and the cells are imaged using fluorescence microscopy.

Diagrams









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